molecular formula C10H6ClNO3 B12898482 4-Chlorobenzo[d]oxazole-2-acrylic acid

4-Chlorobenzo[d]oxazole-2-acrylic acid

Cat. No.: B12898482
M. Wt: 223.61 g/mol
InChI Key: SEKBAUBZVGQASF-SNAWJCMRSA-N
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Description

4-Chlorobenzo[d]oxazole-2-acrylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 4-position and an acrylic acid moiety at the 2-position of the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzo[d]oxazole-2-acrylic acid typically involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde under acidic conditions to form the benzoxazole ring. The acrylic acid moiety can be introduced through a subsequent reaction with acryloyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzo[d]oxazole-2-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced derivatives, and substitution can result in various substituted benzoxazole derivatives .

Scientific Research Applications

4-Chlorobenzo[d]oxazole-2-acrylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chlorobenzo[d]oxazole-2-acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound without the chlorine and acrylic acid moieties.

    4-Chlorobenzoxazole: Similar structure but lacks the acrylic acid moiety.

    2-Acryloylbenzoxazole: Similar structure but lacks the chlorine atom.

Uniqueness

4-Chlorobenzo[d]oxazole-2-acrylic acid is unique due to the presence of both the chlorine atom and the acrylic acid moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

(E)-3-(4-chloro-1,3-benzoxazol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C10H6ClNO3/c11-6-2-1-3-7-10(6)12-8(15-7)4-5-9(13)14/h1-5H,(H,13,14)/b5-4+

InChI Key

SEKBAUBZVGQASF-SNAWJCMRSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)N=C(O2)/C=C/C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(O2)C=CC(=O)O

Origin of Product

United States

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